2-Chloro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
2-Chloro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.
Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the intermediate with sulfonyl chloride under basic conditions.
Chlorination: The final step involves the chlorination of the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Benzenesulfonamide Derivatives: Other benzenesulfonamide compounds with different substituents on the aromatic ring.
Uniqueness
2-Chloro-4-(2-oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the chloro, phenyl, and sulfonamide groups in a single molecule allows for diverse interactions and applications in various fields.
Properties
CAS No. |
36090-47-8 |
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Molecular Formula |
C16H15ClN2O3S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-chloro-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-9-13(6-7-15(14)23(18,21)22)19-10-12(8-16(19)20)11-4-2-1-3-5-11/h1-7,9,12H,8,10H2,(H2,18,21,22) |
InChI Key |
WFIFHOWQEJADPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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